molecular formula C15H15NO2 B6316569 N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide CAS No. 229970-93-8

N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B6316569
CAS No.: 229970-93-8
M. Wt: 241.28 g/mol
InChI Key: PWTIUSCKFCSGPO-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide (CAS: 71237-31-5) is a carboxamide derivative featuring a biphenyl backbone substituted with methoxy and methyl groups on the carboxamide nitrogen. This compound is notable for its role in organic synthesis, particularly in transition-metal-catalyzed reactions such as Suzuki-Miyaura couplings and hypervalent iodine-mediated transformations. Its structure combines electronic modulation (via the methoxy group) and steric control (via the methyl group), making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

N-methoxy-N-methyl-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTIUSCKFCSGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the reaction of a biphenyl carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling reagent such as phosphorus trichloride. The reaction is carried out in an organic solvent like toluene at elevated temperatures (around 60°C) to facilitate the formation of the desired amide .

Industrial Production Methods

Industrial production of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing different substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. For example, it may chelate metal ions within enzyme catalytic centers, affecting enzyme activity. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₆H₁₅NO₂
  • Molecular Weight : 253.30 g/mol
  • Physical State : Typically isolated as a colorless oil .
  • Safety : Classified as hazardous at 100% concentration, requiring careful handling .

Comparison with Structurally Related Compounds

Substituent Effects on Reactivity and Physical Properties

The table below highlights critical differences between N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Physical State Key Applications/Properties References
This compound N-OCH₃, N-CH₃, biphenyl-2-carboxamide 253.30 Colorless oil Suzuki couplings, hypervalent iodine chemistry
N,N-Diethyl-[1,1'-biphenyl]-2-carboxamide N-CH₂CH₃ (diethyl) 265.35 Not reported Catalytic cross-coupling reactions
N-Methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide N-OCH₃, N-CH₃, biphenyl-3-carboxamide 253.30 Colorless oil (72% yield) Cycloaddition reactions with alkynylaluminum reagents
4′-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide Br substituent at biphenyl-4′ position 306.17 Solid Enzyme inhibition, protein interaction studies
N,N-Diisopropyl-[1,1'-biphenyl]-2-carboxamide N-(CH(CH₃)₂)₂ 291.40 Crystalline solid Cannabinoid receptor modulation (CB2 selectivity)

Key Observations :

  • Substituent Position : The biphenyl-2-carboxamide isomer (target compound) demonstrates distinct reactivity compared to the biphenyl-3-carboxamide variant (e.g., in cycloaddition reactions) due to steric and electronic differences .
  • N-Alkyl vs. N-Aryl Groups : Bulkier substituents (e.g., diisopropyl in ) enhance steric hindrance, reducing reactivity in cross-couplings but improving receptor-binding selectivity.
  • Halogenation : Bromine substitution (as in ) introduces electrophilic sites for further functionalization, contrasting with the inert methoxy group in the target compound.

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